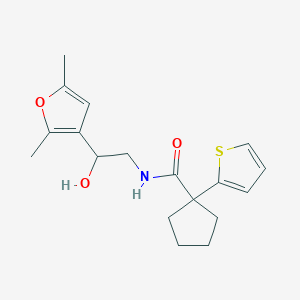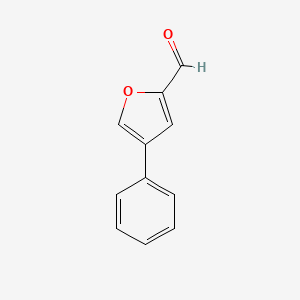
4-Phenylfuran-2-carbaldehyde
Overview
Description
4-Phenylfuran-2-carbaldehyde is a chemical compound with the molecular formula C11H8O2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 4-Phenylfuran-2-carbaldehyde can be achieved through a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-,2H-,13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 4-Phenylfuran-2-carbaldehyde can be analyzed using various techniques such as mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving 4-Phenylfuran-2-carbaldehyde can be analyzed using different predictive and evaluation scenarios . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
4-Phenylfuran-2-carbaldehyde has a molecular weight of 172.18 g/mol . The compound has 2 hydrogen bond acceptor counts and 2 rotatable bond counts .Scientific Research Applications
Synthesis and Biological Applications
4-Oxoazetidine-2-carbaldehydes, similar in structure to 4-Phenylfuran-2-carbaldehyde, are valuable in synthetic applications due to their dual reactivity. These compounds serve as building blocks for various biologically relevant substances, including amino acids, amino sugars, and complex natural products. Their diastereoselective processes make them crucial in creating substances of biological interest (Alcaide & Almendros, 2002).
Fluorescence Probes for Biological Systems
The probe DBTC, synthesized using a similar compound, demonstrates high selectivity and sensitivity toward homocysteine. With its cell permeability, DBTC has potential applications in studying homocysteine's effects in biological systems (Chu et al., 2019).
Antimicrobial and Anti-inflammatory Properties
Derivatives of similar compounds have shown promising antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. This suggests the potential of 4-Phenylfuran-2-carbaldehyde in developing new therapeutic agents (Abdel-Wahab et al., 2012).
Thermodynamic Characterization
Research on isomers of 4-Phenylfuran-2-carbaldehyde, like nitrophenyl furan carbaldehydes, focuses on determining their thermodynamic properties. This information is crucial for optimizing synthesis, purification, and application processes (Dibrivnyi et al., 2015).
Synthetic Applications in Heterocyclic Chemistry
3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, closely related to 4-Phenylfuran-2-carbaldehyde, is used to synthesize novel heterocycles. These compounds are crucial in medicinal chemistry for their potential biological activities (Baashen et al., 2017).
Photocatalytic Applications
Furan-2-carbaldehydes, a group including 4-Phenylfuran-2-carbaldehyde, have been used as efficient C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. These compounds are synthesized through ligand-free photocatalytic C–C bond cleavage, demonstrating the potential of 4-Phenylfuran-2-carbaldehyde in green chemistry applications (Yu et al., 2018).
Safety and Hazards
The safety information for 4-Phenylfuran-2-carbaldehyde includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers Relevant papers related to 4-Phenylfuran-2-carbaldehyde can be found at the provided links . These papers provide more detailed information about the compound and its various aspects.
properties
IUPAC Name |
4-phenylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSADUYUTKZHMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylfuran-2-carbaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

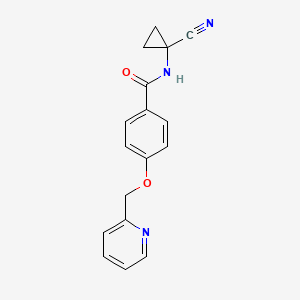
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2999435.png)
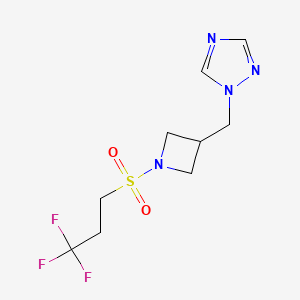
![4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B2999440.png)
![2-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}(methyl)amino)ethan-1-ol](/img/structure/B2999442.png)

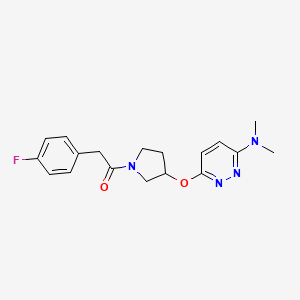


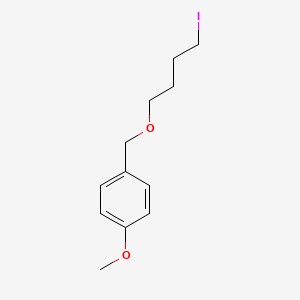

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)
![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)
